2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of carbazole, a tricyclic aromatic heterocycle.
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Result of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions to form the carbazole core, followed by functionalization to introduce the carboxylic acid group . Another approach includes the use of N-acylation reactions to prepare 9-acyl-1,2,3,4-tetrahydrocarbazoles, which can then be further modified .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as selenium dioxide (SeO2) for regioselective oxidation.
Reducing agents: Such as hydrogen gas (H2) in the presence of palladium catalysts for hydrogenation reactions.
Substituting agents: Such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions include various carbazole derivatives, such as 1-acetyl tetrahydrocarbazole and other heterocyclic compounds containing the carbazole moiety .
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A closely related compound with similar structural features but lacking the carboxylic acid group.
9-Benzyl-2,3,4,9-tetrahydro-1H-carbazole-8-carboxylic acid: Another derivative with additional functional groups that confer different chemical and biological properties.
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its carboxylic acid group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDDKKWZMIYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485065 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37964-14-0 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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